molecular formula C10H12O2 B1626378 4-(3-Hydroxypropyl)benzaldehyde CAS No. 81121-62-2

4-(3-Hydroxypropyl)benzaldehyde

Cat. No. B1626378
M. Wt: 164.2 g/mol
InChI Key: YDGXOVRNIKDKFX-UHFFFAOYSA-N
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Patent
US07846964B2

Procedure details

A solution of 3-(4-hydroxymethyl-phenyl)-propan-1-ol (500 mg, 3 mmol) in ethanol (40 mL) is treated with MnO2. The suspension is stirred at 80° C. for 5 h before it is filtered and evaporated to give 4-(3-hydroxy-propyl)-benzaldehyde (470 mg) as a brownish oil; LC-MS: tR=0.71 min; 1H NMR (CDCl3): δ 9.97 (s, 1H), 7.81 (d, J=7.6 Hz, 2H), 7.36 (d, J=7.6 Hz, 2H), 3.69 (t, J=6.1 Hz, 2H), 2.80 (t, J=7.6 Hz, 2H), 1.97-1.85 (m, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][OH:12])=[CH:5][CH:4]=1>C(O)C.O=[Mn]=O>[OH:12][CH2:11][CH2:10][CH2:9][C:6]1[CH:5]=[CH:4][C:3]([CH:2]=[O:1])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
OCC1=CC=C(C=C1)CCCO
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The suspension is stirred at 80° C. for 5 h before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OCCCC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 470 mg
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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